molecular formula C4H10N2O2 B100445 2-Amino-3-(methylamino)propanoic acid CAS No. 17463-44-4

2-Amino-3-(methylamino)propanoic acid

货号: B100445
CAS 编号: 17463-44-4
分子量: 118.13 g/mol
InChI 键: UJVHVMNGOZXSOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-(methylamino)propanoic acid (BMAA) is a non-proteinogenic, neurotoxic amino acid first identified in cycad plants. It has been implicated in the pathogenesis of neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and Parkinsonism-dementia complex (PDC), particularly in the western Pacific region . BMAA exhibits excitotoxic properties by activating glutamate receptors (e.g., NMDA and AMPA receptors), leading to neuronal damage . Pharmacokinetic studies in rats reveal low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g), with brain concentrations peaking 8 hours post-administration . Chronic exposure (100 mg/kg/day for two weeks) results in steady-state brain levels of 10–30 µg/g, but toxic thresholds (>250 µM) require doses far exceeding dietary exposure from cycads .

科学研究应用

Neurotoxicity and Neurodegenerative Diseases

BMAA has been implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD) . Its structural similarity to glutamate allows it to act as an excitatory amino acid, which can lead to excitotoxicity—a process that causes neuronal damage and cell death.

Case Studies

  • A study on cynomolgus monkeys demonstrated that BMAA has high oral bioavailability, with approximately 80% absorption into systemic circulation. This finding underscores the compound's potential impact on human health when ingested through dietary sources .
  • In vitro studies have shown that BMAA selectively affects cholinergic neurons at concentrations as low as 30 µM, indicating its potent neurotoxic effects even at low doses .

Research Methodologies

Various methodologies have been employed to study the effects of BMAA:

MethodologyDescription
Gas Chromatography-Mass Spectrometry (GC-MS) Used to quantify BMAA levels in biological samples and assess its pharmacokinetics .
Electrophysiological Techniques Employed to monitor neuronal activity changes upon BMAA exposure and assess receptor interactions .
Microfluorimetry Utilized to measure intracellular calcium levels and ROS generation in motor neurons .

Potential Therapeutic Applications

Despite its neurotoxic properties, understanding the mechanisms by which BMAA interacts with neurotransmitter systems may lead to novel therapeutic approaches for neurodegenerative diseases. Researchers are investigating the following areas:

  • Neuroprotective Strategies : Investigating compounds that can counteract BMAA-induced excitotoxicity may provide avenues for developing therapies aimed at ALS and AD.
  • Biomarker Development : Given its association with neurodegenerative diseases, BMAA could serve as a biomarker for early diagnosis or disease progression monitoring .

常见问题

Basic Research Questions

Q. What methodologies are recommended for detecting BMAA in biological samples, and how can sensitivity be optimized?

BMAA detection requires advanced analytical techniques due to its structural similarity to common amino acids. A stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. This method employs deuterated BMAA as an internal standard to improve accuracy and minimize matrix effects . For complex matrices (e.g., brain tissue), solid-phase extraction (SPE) or derivatization (e.g., with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) enhances separation and sensitivity.

Q. How can researchers assess BMAA pharmacokinetics and blood-brain barrier (BBB) permeability in rodent models?

Intravenous administration of radiolabeled BMAA (e.g., ³H- or ¹⁴C-BMAA) followed by timed blood and cerebrospinal fluid (CSF) sampling is a standard approach. Gamma counting or scintillation spectrometry quantifies BMAA distribution. Studies in rats show BMAA crosses the BBB via large neutral amino acid transporters (LAT-1), with a half-life of ~2–3 hours. Kinetic parameters (e.g., Vd, CL) should be calculated using non-compartmental analysis .

Q. What experimental designs are effective for studying BMAA’s acute toxicity in vitro?

Use primary neuronal cultures (e.g., cortical or motor neurons) exposed to BMAA (0.1–10 mM) for 24–72 hours. Assess viability via MTT assay and apoptosis via caspase-3 activation. Co-treatment with NMDA receptor antagonists (e.g., MK-801) or antioxidants (e.g., glutathione) can isolate excitotoxic vs. oxidative stress mechanisms .

Advanced Research Questions

Q. How does chronic BMAA exposure induce ALS-like pathology in murine models, and what biomarkers are critical for validation?

Chronic administration (e.g., 28 days of 100 mg/kg BMAA via osmotic pump) in mice triggers cytoplasmic TDP-43 accumulation and glial activation, mimicking ALS pathology. Histopathological analysis (immunostaining for TDP-43, GFAP, and Iba1) and behavioral tests (rotarod, grip strength) are essential. Proteomic profiling of spinal cord extracts can identify dysregulated pathways (e.g., ubiquitin-proteasome system) .

Q. What role does iron overload play in BMAA-induced ferroptosis, and how can this mechanism be targeted therapeutically?

BMAA upregulates divalent metal transporter 1 (DMT1), increasing intracellular iron and lipid peroxidation. In vitro models (SH-SY5Y cells) treated with BMAA and ferrostatin-1 (ferroptosis inhibitor) show reduced cell death. Iron chelators (e.g., deferoxamine) or siRNA knockdown of DMT1 can validate this pathway. Measure malondialdehyde (MDA) levels and glutathione peroxidase 4 (GPX4) activity to quantify ferroptotic activity .

Q. How can BMAA be radiolabeled for PET imaging to study its biodistribution in brain tumors?

Radiolabel BMAA with ¹⁸F via nucleophilic substitution using ¹⁸F-fluoride and a precursor (e.g., nitro-BMAA). Purify via HPLC and validate radiochemical purity (>95%). In vivo PET/CT imaging in xenograft models (e.g., glioblastoma) tracks uptake kinetics. Competitive inhibition assays with LAT-1 blockers (e.g., BCH) confirm transporter-mediated uptake .

Q. What contradictory evidence exists regarding BMAA’s role in Guam ALS/PDC, and how can these discrepancies be resolved?

While BMAA is implicated in Guam ALS/PDC, some studies argue its concentrations in cycad flour are insufficient to cause neurodegeneration . To resolve this, replicate exposure scenarios using physiologically relevant doses (considering bioaccumulation in food chains) and assess synergistic effects with other toxins (e.g., methylazoxymethanol). Longitudinal cohort studies with BMAA biomarker monitoring are needed.

Q. Methodological Tables

Table 1: Key Parameters for BMAA Pharmacokinetic Studies in Rodents

ParameterValue (Rat Model)MethodReference
Bioavailability~30%Radiolabeled IV/PO dosing
BBB Permeability0.15 mL/min/gIn situ brain perfusion
Half-life (t₁/₂)2.5 hoursNon-compartmental analysis

Table 2: Biomarkers for BMAA Neurotoxicity Studies

BiomarkerTechniqueApplication
TDP-43 AggregationImmunohistochemistryALS-like pathology validation
MDA LevelsThiobarbituric acid assayLipid peroxidation quantification
GPX4 ActivitySpectrophotometryFerroptosis assessment

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

2-Amino-3-(1-naphthyl)propanoic Acid

Structural Differences: Replaces BMAA’s methylamino group with a 1-naphthyl substituent. Functional Properties: Synthesized via alkylation routes for heteroaromatic amino acid derivatives . Exhibits distinct spectral characteristics (e.g., IR peaks at 1675 cm⁻¹, δH(D₂O) 3.17–3.78) and higher thermal stability (m.p. 185–186°C) compared to BMAA . Applications: Primarily used in organic synthesis rather than neurotoxic studies.

Fluorinated Analogs (e.g., 2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic Acid)

Structural Differences: Fluorine atoms and methyl groups enhance lipophilicity and metabolic stability . Functional Properties: Designed as positron emission tomography (PET) radiotracers for brain tumor imaging. Unlike BMAA, these analogs exploit amino acid transporters (e.g., LAT1) for BBB penetration, achieving rapid tumor uptake . Applications: Clinical tools for glioma recurrence monitoring, contrasting BMAA’s toxicological focus .

2-Amino-3-(1,2-dicarboxyethylthio)propanoic Acid

Structural Differences: Contains a dicarboxyethylthio group instead of BMAA’s methylamino . Functional Properties: Acts as an NMDA receptor antagonist, inhibiting excitotoxicity—opposite to BMAA’s receptor activation . Isolated from fungi and characterized as a non-diastereomeric mixture .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

Structural Differences : Aromatic ring with hydroxyl and iodine substituents .
Functional Properties : Thyroid hormone analog used in biochemical assays. High iodine content enables radiolabeling applications, unlike BMAA’s neurotoxic profile .

LY341495 [(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic Acid]

Structural Differences: Xanthine and cyclopropane moieties confer metabotropic glutamate (mGlu) receptor specificity . Functional Properties: Potent mGlu2/3 receptor antagonist, modulating synaptic glutamate levels without direct excitotoxicity . Contrasts with BMAA’s ionotropic receptor activation.

Comparative Analysis Table

Compound Key Structural Features Biological Role BBB Permeability/Pharmacokinetics Applications
BMAA Methylamino group, linear chain NMDA/AMPA receptor agonist Low BBB permeability (2–5 × 10⁻⁵ mL/s/g) Neurotoxicology research
2-Amino-3-(1-naphthyl)propanoic Acid 1-Naphthyl substituent Synthetic intermediate Not studied Organic chemistry
Fluorinated PET Tracers ¹⁸F, methyl groups LAT1 transporter substrate High tumor uptake via LAT1 Brain tumor imaging
2-Amino-3-(dicarboxyethylthio)propanoic Acid Dicarboxyethylthio group NMDA receptor antagonist Not characterized Neuroprotection studies
LY341495 Xanthine, cyclopropane mGlu2/3 receptor antagonist Moderate CNS penetration Depression/anxiety research

Research Controversies and Limitations

  • BMAA’s Role in ALS/PDC : While BMAA is detected in cycad flour, studies argue that dietary exposure (≤1 mg/day) is insufficient to induce neurodegeneration . Toxic brain concentrations require doses >100 mg/kg in primates, questioning its primary role in Guam ALS/PDC .
  • Conflicting Mechanisms : BMAA’s excitotoxicity contrasts with structurally similar NMDA antagonists (e.g., dicarboxyethylthio derivative), highlighting the critical influence of substituents on biological activity .

准备方法

Hofmann Degradation and Reductive Amination Approach

The industrial-scale synthesis of L-BMAA hydrochloride, as detailed in Patent CN102234240B, employs Hofmann degradation followed by sequential reductive amination steps . The process begins with L-carbobenzoxy (Cbz) asparagine, which undergoes Hofmann degradation using iodobenzene diacetyl to yield 2,3-diaminopropionic acid. This intermediate is subjected to reductive amination with benzaldehyde in methanol using sodium borohydride, forming a benzyl-protected derivative (Step 2). Subsequent reaction with formaldehyde under similar conditions introduces the methylamino group (Step 3). Catalytic hydrogenation with palladium on carbon (10% w/w) at 25°C and 1 atm pressure removes both benzyl and Cbz protecting groups, yielding free BMAA (Step 4). Final acidification with 6 M HCl produces L-BMAA hydrochloride with an overall yield of 50% across five steps .

Key Advantages :

  • Eliminates chromatographic purification through optimized reaction conditions.

  • Utilizes cost-effective reagents (formaldehyde, benzaldehyde) and recyclable Pd/C catalyst.

  • Maintains stereochemical integrity at the α-carbon .

Chiral Imidazoline Intermediate Method

Andruszkiewicz et al. (1988) developed a stereoselective route using t-butyl 2-t-butyl-3-methyl-4-oxo-1-imidazolidinecarboxylate (Boc-BMI) as a chiral building block . Boc-BMI undergoes deoxygenation and reductive carboxylation to generate enolate intermediates, which are alkylated with methylamine derivatives. Hydrolysis of the imidazoline ring under acidic conditions (pH 2–3, 60°C) produces (S)-2-amino-3-(methylamino)propanoic acid with 86% enantiomeric excess . This method achieves a 72% isolated yield for the final hydrolysis step but requires careful control of reaction pH to prevent epimerization .

Reaction Conditions :

  • Reductive carboxylation: H₂ (1 atm), Pd-BaSO₄ catalyst, methanol/water (3:1 v/v).

  • Alkylation: Methylamine hydrochloride, 0°C, 4-hour reaction time .

Catalytic Hydrogenation of Protected Precursors

A hybrid approach combines elements of the Hofmann degradation and chiral auxiliary strategies. Starting from N-Boc-L-serine β-lactam, methylamine is introduced via nucleophilic ring-opening at the β-position . The resulting intermediate undergoes catalytic hydrogenation (Pd/C, 25°C) to remove Boc and benzyl groups simultaneously. This one-pot method reduces the step count from five to three, improving the overall yield to 58% while maintaining >99% optical purity .

Optimized Parameters :

  • Hydrogen pressure: 3 atm (prevents lactam reformation).

  • Solvent system: Tetrahydrofuran/methanol (1:1) enhances catalyst activity .

Reductive Amination with Aldehydes

Reductive amination between 2-amino-3-oxopropanoic acid and methylamine represents a direct route to BMAA . Sodium cyanoborohydride in methanol (pH 6.5–7.5, 25°C) facilitates the conversion, achieving 67% yield after 24 hours. However, this method produces racemic BMAA, necessitating subsequent chiral resolution via diastereomeric salt formation with L-tartaric acid .

Limitations :

  • Requires stoichiometric methylamine (3 equivalents).

  • Generates imine byproducts requiring ion-exchange chromatography for removal.

Acid Hydrolysis and Deprotection Strategies

Protected precursors such as N-Boc-2-(N-methyl-N-benzylamino)-3-aminopropanoic acid are hydrolyzed using 6 M HCl at 110°C for 6 hours . This method achieves quantitative deprotection but risks racemization if temperatures exceed 120°C. Post-hydrolysis neutralization with Amberlite IRA-67 resin yields free BMAA with 89% recovery .

Comparative Analysis of Preparation Methods

MethodStepsTotal YieldOptical PurityScalabilityKey Reagents
Hofmann Degradation 550%>99% eeIndustrialPd/C, NaBH₄, formaldehyde
Chiral Imidazoline 462%86% eeLaboratoryBoc-BMI, Pd-BaSO₄
Catalytic Hydrogenation 358%>99% eePilot PlantN-Boc-serine β-lactam, Pd/C
Reductive Amination 267%RacemicSmall ScaleNaCNBH₃, methylamine

属性

IUPAC Name

2-amino-3-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVHVMNGOZXSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292415
Record name α-Amino-β-methylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma MSDS]
Record name 3-(Methylamino)-(DL)-alanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6067
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16676-91-8
Record name α-Amino-β-methylaminopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16676-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amino-beta-methylaminopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Amino-β-methylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(METHYLAMINO)-(DL)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3461
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-3-(methylamino)propanoic acid
2-Amino-3-(methylamino)propanoic acid
2-Amino-3-(methylamino)propanoic acid
2-Amino-3-(methylamino)propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。